Product packaging for AMCA LC Acid(Cat. No.:)

AMCA LC Acid

Cat. No.: B13723484
M. Wt: 446.5 g/mol
InChI Key: CJVHFJBLVUYALP-UHFFFAOYSA-N
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Description

7-Amino-4-methylcoumarin-3-acetic acid (AMCA) is a multifunctional compound with applications spanning fluorescence labeling, liquid crystal (LC) technology, and biomedical research. In LC systems, AMCA acts as a fluorescent dye integrated into polymer-dispersed liquid crystal (PDLC) films to modulate electro-optical properties such as threshold voltage (Vth), saturation voltage (Vsat), and response time (TOFF) . Its coumarin-derived structure enables strong fluorescence at 420–435 nm (excitation: 345–348 nm), making it valuable in bile salt hydrolase (BSH) assays and cellular imaging .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O7 B13723484 AMCA LC Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30N2O7

Molecular Weight

446.5 g/mol

IUPAC Name

6-[[2-[4-methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromen-3-yl]acetyl]amino]hexanoic acid

InChI

InChI=1S/C23H30N2O7/c1-14-16-10-9-15(25-22(30)32-23(2,3)4)12-18(16)31-21(29)17(14)13-19(26)24-11-7-5-6-8-20(27)28/h9-10,12H,5-8,11,13H2,1-4H3,(H,24,26)(H,25,30)(H,27,28)

InChI Key

CJVHFJBLVUYALP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Reduction of Oxime Precursors

One prominent method involves catalytic hydrogenation of an oxime precursor such as methyl 4-hydroxyiminomethylbenzoate to yield the corresponding aminomethylcyclohexane carboxylic acid derivative, which is closely related to AMCA LC Acid.

  • Reaction Setup: The oxime methyl ester is dissolved in water with sodium hydroxide (NaOH) and subjected to hydrogenation in the presence of a mixed catalyst system comprising platinum on carbon (Pt/C), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C).
  • Conditions: Hydrogen pressure of approximately 10 kg/cm², room temperature, stirring at 1500 rpm for about 4.5 hours in an autoclave.
  • Optimization: The concentration of NaOH is critical; it should be between 0.7 to 1.0 times the weight of the oxime methyl ester to minimize dimer byproducts and maximize conversion.
  • Post-reaction Treatment: After hydrogenation, the catalyst is removed, and the reaction mixture is neutralized with concentrated hydrochloric acid to pH 7, followed by concentration to remove water.
Parameter Value/Range
Oxime methyl ester amount 310 g
Water 3000 g
NaOH 168.5 g (0.7–1.0 × oxime weight)
Catalyst (Pt/C, Pd/C, Rh/C) 6 g each (5 wt%, wet 50% water)
Hydrogen pressure 10 kg/cm²
Reaction time 4.5 hours
Stirring speed 1500 rpm
Temperature Room temperature

This method yields a high conversion rate of the aminomethyl compound, which can be further processed to this compound.

Chemical Synthesis via Methoxylation and Crystallization

Another synthesis route, although applied to related cephalosporin derivatives but adaptable for coumarin derivatives, involves:

  • Use of methanol as a catalyst.
  • Dimethyl carbonate or sulfolane as organic solvents.
  • Alkali metal methoxides as methoxylation reagents.
  • Subsequent crystallization, filtration, washing, and drying steps.

This method can achieve yields up to 85% with purity around 99%, though it involves costly and hazardous reagents such as alkali metal methoxides, increasing production costs.

Parameter Comparative Example Example 1
Yield (%) 78.84 85.05
Purity (%) 97.73 99.02
Purity after baking (%) 95.20 98.32

Analytical and Purification Techniques

  • Chromatographic Purification: High-performance liquid chromatography (HPLC) using C18 columns is commonly employed to purify this compound and its derivatives, ensuring high purity and removal of side products.
  • Fluorescence Detection: this compound exhibits fluorescence with excitation around 345 nm and emission near 455 nm, facilitating detection during purification and analytical processes.
  • Mass Spectrometry: LC-MS/MS is used to confirm the molecular structure and purity of AMCA-labeled compounds.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Purity (%) Notes
Catalytic hydrogenation of oxime methyl ester Methyl 4-hydroxyiminomethylbenzoate, NaOH, Pt/C, Pd/C, Rh/C 10 kg/cm² H₂, room temp, 4.5 h High High NaOH concentration critical to yield; aqueous phase
Methoxylation with alkali metal methoxides Methanol, dimethyl carbonate, alkali metal methoxide Reflux, crystallization ~85 ~99 Expensive reagents, high purity
Sulfosuccinimidyl ester labeling for peptides Sulfo-NHS-AMCA, trypsin digestion, carbamylation Room temp, overnight labeling N/A N/A For biochemical labeling, not direct synthesis

Scientific Research Applications

Fluorescent Probes in Biochemical Assays

Chemical Properties and Synthesis
AMCA is known for its strong fluorescence and large Stokes shift, making it an effective fluorescent dye in biochemical applications. It can be synthesized through amide coupling reactions, such as with cholic acid to create conjugates like CA-AMCA, which are used as probes for monitoring enzymatic activities .

Applications in Enzymatic Activity Monitoring
AMCA derivatives have been developed to create specific probes for monitoring bile salt hydrolase (BSH) activity. The CA-AMCA probe has demonstrated the ability to quantify BSH activity continuously and non-destructively in complex biological samples, including human fecal microbiome extracts. This innovation allows for the assessment of gut microbiome functionality, which is crucial for understanding digestive health .

Diagnostic Applications in Inflammatory Bowel Disease

Role as a Biomarker
Recent studies have identified AMCA as a significant biomarker in diagnosing Crohn's disease (CD) and intestinal tuberculosis (ITB). Elevated levels of AMCA have been associated with disease severity and the need for surgical intervention in CD patients. The combination of AMCA with other serological markers has shown high sensitivity and specificity in differentiating between CD and healthy controls .

Case Study: Differential Diagnosis
A study involving patients with CD and ITB demonstrated that AMCA levels were significantly higher in patients with severe forms of CD compared to those with inactive disease. This finding supports the potential of AMCA as a reliable marker for assessing disease progression and treatment outcomes .

Microbiological Research

Use in Microbial Studies
AMCA is also employed in microbiological research to study microbial populations and their enzymatic activities. For instance, the CA-AMCA probe can be utilized to evaluate BSH activity in bacterial cultures, providing insights into the metabolic capabilities of gut microbiota .

Case Study: Gut Microbiome Analysis
In a study analyzing the gut microbiome, researchers utilized CA-AMCA to measure BSH activity in Lactobacillus plantarum cultures. The results indicated that CA-AMCA could effectively report on BSH activity, enabling researchers to explore the role of gut bacteria in bile acid metabolism .

Pharmacological Research

Potential Therapeutic Applications
The selective pharmacological modulation of BSH using AMCA-based probes may lead to new therapeutic strategies for managing conditions related to bile acid metabolism. By understanding how AMCA interacts with specific enzymes, researchers can develop targeted treatments that enhance or inhibit enzymatic activities relevant to gastrointestinal health .

Summary Table of Applications

Application Area Description Key Findings/Case Studies
Biochemical AssaysFluorescent probes for enzyme activity monitoringContinuous quantification of BSH activity using CA-AMCA
Diagnostic BiomarkerMarker for Crohn's disease and intestinal tuberculosisElevated AMCA levels correlate with disease severity
Microbiological ResearchAssessment of microbial enzymatic activitiesCA-AMCA effectively measures BSH activity in bacterial cultures
Pharmacological ResearchDevelopment of selective modulators for therapeutic usePotential applications in managing bile acid-related disorders

Comparison with Similar Compounds

AMCA in PDLC Films vs. Other Fluorescent Additives

AMCA’s role in PDLC films is distinct due to its dual impact on electro-optical performance and fluorescence. Key findings from PDLC studies include:

AMCA Concentration Threshold Voltage (Vth) Saturation Voltage (Vsat) Response Time (TOFF) Contrast Ratio (CR)
0.1% 15.2 V 28.5 V 12.3 ms 8.5
0.2% 13.8 V 25.7 V 9.8 ms 10.2
0.5% 16.5 V 30.1 V 14.6 ms 7.1
  • Mechanism : At 0.2% AMCA, polymer network pore size maximizes, reducing interfacial anchoring and lowering Vth/Vsat. Higher concentrations (>0.2%) shrink pores, increasing interfacial resistance and voltage requirements .
  • Comparison with Unmodified PDLCs: AMCA-free PDLCs exhibit higher Vth/Vsat (18–32 V) but lack fluorescence. AMCA balances voltage efficiency with optical functionality, unlike non-fluorescent additives (e.g., pure LC blends) .

AMCA as a Fluorescent Probe vs. Other Coumarin Derivatives

AMCA’s fluorescence properties are compared to structurally similar coumarins:

Compound Excitation (nm) Emission (nm) Quantum Yield Applications
AMCA 345–348 420–435 0.91 PDLCs, BSH assays, cellular imaging
Fluorescein 494 521 0.95 Flow cytometry, immunoassays
Cy3 550 570 0.15 Super-resolution microscopy
  • Advantages: AMCA’s high quantum yield (0.91) and resistance to photobleaching make it superior for long-term LC applications. However, its fluorescence is quenched near gold nanoparticles (AuNPs) due to surface plasmon resonance overlap, unlike Cy3/Cy5 .

AMCA (Tranexamic Acid) vs. Antifibrinolytic Agents

In biomedical contexts, AMCA refers to tranexamic acid, an antifibrinolytic drug. Comparisons include:

Compound Mechanism Inhibitory Potency Clinical Use
Tranexamic Acid (AMCA) Blocks plasminogen activation Moderate Menorrhagia, trauma
Aminocaproic Acid (EACA) Competes with lysine binding sites Low Dental surgery
IB-AMCA (Isobenzedrine Ester) Enhanced plasminogen inhibition High Experimental
  • Key Finding: IB-AMCA, a synthetic ester of AMCA, shows 2–3× higher antifibrinolytic activity in vitro but similar efficacy in vivo due to metabolic limitations .

α-Muricholic Acid (AMCA) vs. Other Bile Acids

In hepatology, AMCA denotes α-muricholic acid, a primary bile acid in mice. Comparisons with murine/human bile acids:

Bile Acid Species Hydroxylation Sites Function
α-Muricholic Acid (AMCA) Mice 6α, 7α, 12α Cholesterol metabolism, FXR modulation
β-Muricholic Acid (BMCA) Mice 6β, 7α, 12α Less potent FXR antagonist
Cholic Acid (CA) Humans/Mice 3α, 7α, 12α Primary bile acid, emulsification
  • Role in Disease : AMCA levels correlate with neonatal sepsis in mice, while tauro-ω-muricholic acid (TOMCA) serves as a biomarker for human neonatal sepsis .

Research Implications and Limitations

  • PDLC Optimization : AMCA’s concentration-dependent effects enable tunable PDLC films but require precise dosing to avoid voltage instability .
  • Fluorescence Limitations: Quenching in AuNP systems restricts AMCA’s use in nanomaterial-based imaging compared to red-shifted fluorophores .
  • Biomedical Trade-offs : While AMCA (tranexamic acid) reduces menstrual blood loss effectively, its synthetic derivatives (e.g., IB-AMCA) face metabolic challenges .

Q & A

Q. What are the critical physicochemical properties of AMCA LC Acid that influence experimental design in fluorescence-based assays?

this compound (7-amino-4-methylcoumarin-3-acetic acid) exhibits key properties essential for fluorescence applications:

  • Spectral characteristics : Excitation/emission maxima at 348/435 nm, with a high fluorescence quantum yield of 0.91 .
  • Solubility : Dissolves well in DMSO and DMF, but limited solubility in aqueous buffers without coupling agents like EDAC .
  • Stability : Requires storage at -20°C in desiccated conditions to prevent degradation over 24 months .
    Methodological note: Pre-dissolve in DMSO for aqueous experiments, and validate purity (>95%) via HPLC-MS and ¹H-NMR before use .

Q. How is this compound utilized as a reference standard in fluorescence quantification?

this compound serves as a non-reactive fluorophore for calibrating dye-conjugated assays (e.g., enzyme activity studies):

  • Molar extinction coefficient : 17,400 cm⁻¹ at 348 nm for concentration calibration .
  • Control experiments : Use this compound to baseline-correct fluorescence signals in assays involving reactive AMCA derivatives (e.g., AMCA-azide) .
    Example application: In protease assays, AMCA release from Ac-TSAVLQ-AMCA is quantified at 460 nm (ex: 380 nm) to measure enzymatic activity .

Advanced Research Questions

Q. How do variations in this compound concentration affect the electro-optical properties of polymer-dispersed liquid crystal (PDLC) films?

Experimental findings from PDLC studies reveal:

  • Threshold voltage (Vth) : Decreases by ~30% when AMCA content increases from 0.1% to 0.2%, due to enlarged polymer network pores reducing LC anchoring .
  • Saturation voltage (Vsat) : Follows a non-linear trend, initially dropping but rising at >0.3% AMCA due to phase separation .
    Methodological optimization: Use SEM to correlate AMCA concentration (0.1–0.5%) with pore size (max at 0.2%) and electro-optical response .

Q. How can this compound interactions with serum proteins introduce artifacts in fluorescence-based cellular assays?

AMCA binds to human serum albumin (HSA) at Site III (digitoxin-binding domain), causing fluorescence enhancement:

  • Binding affinity : Scatchard analysis shows 1:1 stoichiometry with HSA, confirmed via competitive displacement using digitoxin .
  • Artifact mitigation : Pre-treat samples with tryptophan-modified HSA to block AMCA binding or use site-specific competitors .
    Experimental design: Include control groups with HSA-free buffers to isolate AMCA fluorescence signals in cellular uptake studies .

Q. What strategies resolve contradictions in this compound’s fluorescence stability across pH gradients?

Contradictory reports on pH sensitivity arise from solvent interactions:

  • Acidic conditions (pH <5) : Fluorescence quenching occurs due to protonation of the coumarin amine group .
  • Neutral/basic conditions (pH 7–9) : Stable emission at 435 nm, ideal for immunofluorescence .
    Methodological adjustment: Buffer AMCA solutions in MES (pH 7.0) or HEPES (pH 7.4) for consistent results in live-cell imaging .

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